Sodium 2-hexyl-5-hydroxycyclopentaneheptanoate is a chemical compound that has garnered attention for its potential applications in various scientific fields. This compound is classified under the category of surfactants and emulsifiers, which are essential in many industrial and pharmaceutical applications. Its unique structure and properties make it suitable for use in formulations aimed at treating gastrointestinal issues, specifically peptic ulcers.
The compound can be sourced from synthetic processes involving the reaction of specific organic compounds. The detailed synthesis methods and sources of raw materials are critical for its production, which will be discussed further in the synthesis analysis section.
Sodium 2-hexyl-5-hydroxycyclopentaneheptanoate is classified as a surfactant due to its ability to lower surface tension between different phases, such as oil and water. It is also categorized as an emulsifier, which helps stabilize emulsions in various formulations. Its classification is significant for understanding its applications in pharmaceuticals and food sciences.
The synthesis of Sodium 2-hexyl-5-hydroxycyclopentaneheptanoate typically involves several steps, including the preparation of the cyclopentane ring and the subsequent introduction of the heptanoate group.
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly employed to confirm the structure and purity of Sodium 2-hexyl-5-hydroxycyclopentaneheptanoate.
Sodium 2-hexyl-5-hydroxycyclopentaneheptanoate features a cyclopentane ring with a hydroxyl group at the fifth position and a heptanoate chain attached to the second carbon atom. The molecular formula can be represented as .
This structure contributes to its surfactant properties, allowing it to interact effectively with both hydrophilic and hydrophobic substances.
Sodium 2-hexyl-5-hydroxycyclopentaneheptanoate can participate in various chemical reactions due to its functional groups:
The kinetics of these reactions can vary based on factors such as temperature, concentration, and presence of catalysts. Understanding these reactions is crucial for optimizing its use in formulations.
The mechanism of action of Sodium 2-hexyl-5-hydroxycyclopentaneheptanoate primarily revolves around its surfactant properties:
Research indicates that compounds like Sodium 2-hexyl-5-hydroxycyclopentaneheptanoate can improve therapeutic outcomes in conditions like peptic ulcers by promoting healing through enhanced bioavailability of active ingredients.
Relevant data regarding its stability and reactivity can be obtained through standard tests such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Sodium 2-hexyl-5-hydroxycyclopentaneheptanoate finds applications in several scientific fields:
Its versatility makes it a valuable compound across various sectors, contributing to advancements in formulation science and therapeutic applications.
Sodium 2-hexyl-5-hydroxycyclopentaneheptanoate is systematically named sodium 7-[(1R,2S)-2-hexyl-5-hydroxycyclopentyl]heptanoate according to IUPAC conventions [4]. This nomenclature precisely defines:
Stereochemical descriptors (1R,2S) indicate chiral centers at C1 and C2 of the cyclopentane ring, confirming its existence as a specific diastereomer rather than a racemic mixture. The isomeric SMILES string CCCCCC[C@H]1CCC([C@@H]1CCCCCCC(=O)[O-])O.[Na+] explicitly denotes the absolute configuration at these stereocenters [4]. The compound’s CAS Registry Number is 56695-66-0, providing a unique identifier across chemical databases [4].
Molecular formula is C₁₈H₃₃NaO₃, with a molecular weight of 320.4 g/mol [1] [4].
The compound integrates three critical functional groups that define its pharmacophore profile:
Table 1: Pharmacophore Feature Mapping of Sodium 2-hexyl-5-hydroxycyclopentaneheptanoate
| Feature Type | Structural Element | Role in Molecular Recognition |
|---|---|---|
| Anionic Ionizable | Carboxylate (COO⁻) | Electrostatic attraction to cationic residues |
| Hydrogen Bond Donor | Hydroxyl (-OH) | H-bonding with acceptor groups on targets |
| Hydrophobic | Hexyl chain (C₆H₁₃) | Lipophilic cavity binding |
| Aliphatic Ring | Cyclopentane | Conformational rigidity and steric fitting |
Pharmacophore models abstract these features into spatial constraints that dictate binding to biological targets [3]. The hydroxyl and carboxylate groups represent essential features for activity, while the hexyl chain acts as a hydrophobic auxiliary. The cyclopentane ring provides geometric constraints, analogous to prostaglandin-derived pharmacophores where ring conformation influences receptor selectivity [3] [4].
Sodium 2-hexyl-5-hydroxycyclopentaneheptanoate shares topological similarities with bioactive cyclopentane derivatives but exhibits distinct structural attributes:
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5